![molecular formula C10H11NO2S B13208915 5-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13208915.png)
5-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure. This compound features a furan ring attached to a bicyclic system containing sulfur and nitrogen atoms. The presence of these heteroatoms imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde typically involves multi-step organic reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring and the bicyclic system can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of 5-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carboxylic acid.
Reduction: Formation of 5-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The presence of the furan ring and heteroatoms can facilitate interactions with nucleophilic or electrophilic sites on biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane-4-methanol: Similar bicyclic structure but with an oxygen atom instead of sulfur.
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone: Similar structure with a ketone group instead of an aldehyde.
Uniqueness
5-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde is unique due to its specific combination of a furan ring and a bicyclic system containing both sulfur and nitrogen atoms. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H11NO2S |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
5-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H11NO2S/c12-5-8-1-2-10(13-8)11-4-9-3-7(11)6-14-9/h1-2,5,7,9H,3-4,6H2 |
InChI Key |
XSCLQYVAFRQLGA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(C1CS2)C3=CC=C(O3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


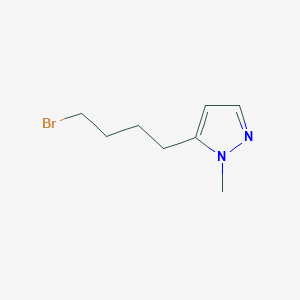
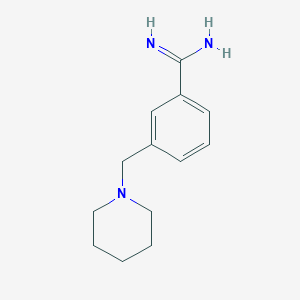
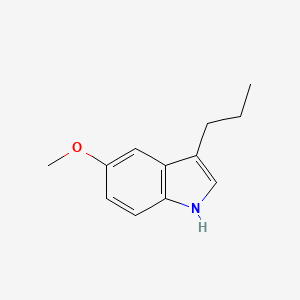
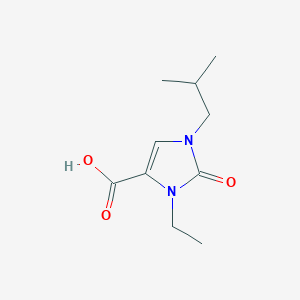
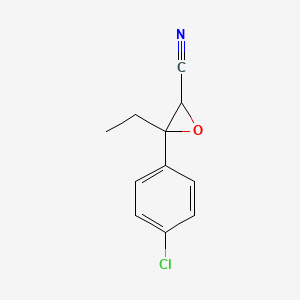
![2-fluoro-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B13208850.png)
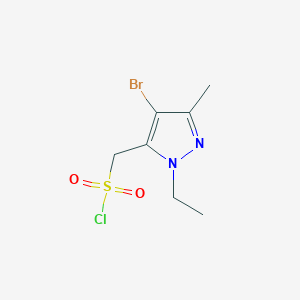
![[2-(Propan-2-yl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol](/img/structure/B13208863.png)

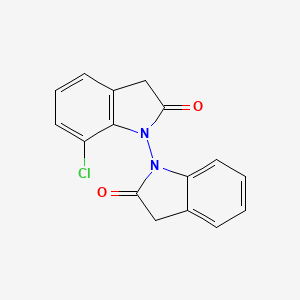
![2-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13208889.png)
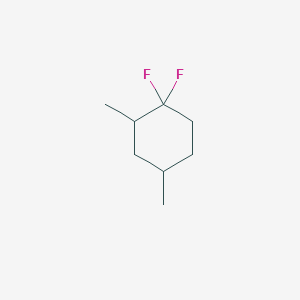
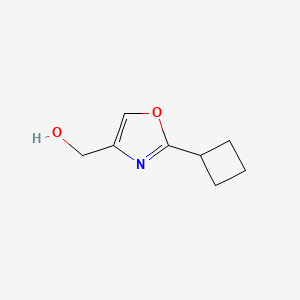
![5-{[(Tert-butoxy)carbonyl]amino}-2-propylpyridine-3-carboxylic acid](/img/structure/B13208913.png)
